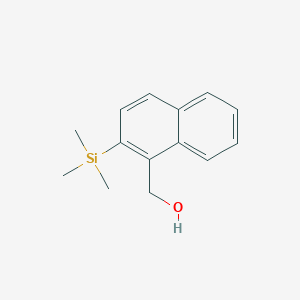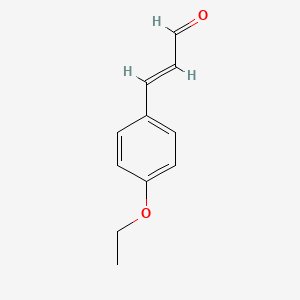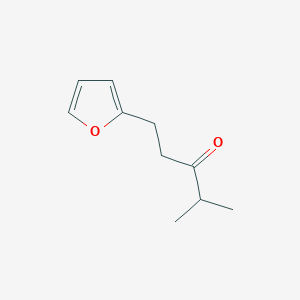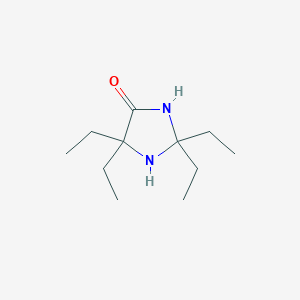
1-Naphthalenemethanol, 2-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenemethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C14H18OSi It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)- typically involves the reaction of 1-naphthalenemethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1-Naphthalenemethanol+Trimethylsilyl chloride→1-Naphthalenemethanol, 2-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and bases, would apply to large-scale production.
化学反応の分析
Types of Reactions
1-Naphthalenemethanol, 2-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-naphthaldehyde.
Reduction: Formation of 1-naphthalenemethane.
Substitution: Formation of various substituted naphthalenemethanol derivatives.
科学的研究の応用
1-Naphthalenemethanol, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthalenemethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
1-Naphthalenemethanol: Lacks the trimethylsilyl group, making it less lipophilic.
2-Naphthalenemethanol: Similar structure but with the hydroxyl group at a different position.
1-Naphthalenemethanol, α-[2-(trimethylsilyl)ethynyl]-: Features an ethynyl group in addition to the trimethylsilyl group.
Uniqueness
1-Naphthalenemethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in various applications where these properties are desirable.
特性
CAS番号 |
648894-97-7 |
|---|---|
分子式 |
C14H18OSi |
分子量 |
230.38 g/mol |
IUPAC名 |
(2-trimethylsilylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |
InChIキー |
LINWPJWHPKQWOS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)



![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)

![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)

